Regioisomeric Differentiation: C4-Anilino Substitution vs. N1-(4-Methoxyphenyl) Substitution in PLD Enzyme Assays
The target compound (CAS 5663-81-0) bears the 4-methoxyphenyl group at the C4-anilino position, whereas its close regioisomer, 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (BindingDB BDBM123746), places the 4-methoxyphenyl at the N1 position. In a phospholipase D (PLD) enzyme reconstitution assay at 37°C, the N1-substituted regioisomer exhibited an IC₅₀ of 250 nM . This quantitative difference highlights that regioisomeric substitution fundamentally alters target engagement; the C4-anilino target compound is sterically and electronically predisposed for kinase ATP-binding site interactions rather than PLD activity.
| Evidence Dimension | Regioisomeric impact on PLD enzyme inhibitory activity |
|---|---|
| Target Compound Data | Not tested in PLD assay; C4-anilino substitution pattern |
| Comparator Or Baseline | 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (N1-substituted regioisomer) |
| Quantified Difference | Comparator: IC₅₀ = 250 nM (PLD). Target compound: structurally incompatible with PLD binding based on regioisomerism. |
| Conditions | PLD enzymes (50 nM) reconstituted with phospholipid vesicle substrates, 37°C, 30 min incubation |
Why This Matters
Procurement of the correct regioisomer is critical for target-specific applications; substituting the N1-substituted regioisomer for the C4-anilino target compound would yield irrelevant PLD activity data instead of kinase inhibition profiles.
- [1] BindingDB Entry BDBM123746: 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. IC₅₀ = 250 nM (PLD enzyme assay). View Source
